molecular formula C7H8ClN3O2 B12048759 2-chloro-N-(5-methoxypyrimidin-2-yl)acetamide

2-chloro-N-(5-methoxypyrimidin-2-yl)acetamide

Cat. No.: B12048759
M. Wt: 201.61 g/mol
InChI Key: NCXPMNWXBYNDNP-UHFFFAOYSA-N
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Description

2-chloro-N-(5-methoxypyrimidin-2-yl)acetamide is an organic compound with the molecular formula C7H8ClN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-methoxypyrimidin-2-yl)acetamide typically involves the reaction of 5-methoxypyrimidine-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-methoxypyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-(5-methoxypyrimidin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methoxypyrimidin-2-yl)acetamide is not well-documented. as a derivative of pyrimidine, it is likely to interact with biological targets such as enzymes or receptors involved in nucleic acid metabolism. The compound may inhibit specific enzymes or interfere with DNA/RNA synthesis, leading to its potential antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-methylpyrimidin-2-yl)acetamide
  • 2-chloro-N-(5-ethoxypyrimidin-2-yl)acetamide
  • 2-chloro-N-(5-hydroxypyrimidin-2-yl)acetamide

Uniqueness

2-chloro-N-(5-methoxypyrimidin-2-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

IUPAC Name

2-chloro-N-(5-methoxypyrimidin-2-yl)acetamide

InChI

InChI=1S/C7H8ClN3O2/c1-13-5-3-9-7(10-4-5)11-6(12)2-8/h3-4H,2H2,1H3,(H,9,10,11,12)

InChI Key

NCXPMNWXBYNDNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)NC(=O)CCl

Origin of Product

United States

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